molecular formula C17H18F3N3O4S B2514479 methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1797666-16-0

methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2514479
CAS No.: 1797666-16-0
M. Wt: 417.4
InChI Key: IJLRAMQSXFISHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate (CAS: 1448135-66-7) is a benzoate ester derivative featuring a sulfamoyl group connected to an ethyl chain terminating in a substituted pyrazole ring. The pyrazole moiety is substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 3, while the benzoate ester is para-substituted with the sulfamoyl linker .

Properties

IUPAC Name

methyl 4-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4S/c1-27-16(24)12-4-6-13(7-5-12)28(25,26)21-8-9-23-14(11-2-3-11)10-15(22-23)17(18,19)20/h4-7,10-11,21H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLRAMQSXFISHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Trifluoromethyl Ketones

The pyrazole ring forms via [3+2] cycloaddition between cyclopropanecarboxylate derivatives and trifluoromethyl-substituted enol ethers. For example:

  • Reactants : Cyclopropyl hydrazine hydrochloride and ethyl 4,4,4-trifluoroacetoacetate
  • Conditions : Reflux in ethanol (78°C, 12 h) with catalytic acetic acid
  • Yield : 68–72% (based on analogous pyrazole syntheses in)

Alternative methods employ microwave-assisted cyclization (150°C, 20 min) to enhance regioselectivity.

Functionalization at the 1-Position

Introducing the ethyl side-chain requires N-alkylation:

  • Alkylating Agent : Ethyl bromide or diethyl sulfate
  • Base : Potassium carbonate or sodium hydride
  • Solvent : Dimethylformamide (DMF) or acetonitrile
  • Temperature : 60–80°C, 6–8 h
  • Yield : 85–90% (extrapolated from)

Synthesis of 4-(Sulfamoyl)Benzoic Acid Intermediate

Sulfamoylation of 4-Aminobenzoic Acid

Sulfamoyl group introduction employs chlorosulfonation followed by amination:

  • Chlorosulfonation :
    • Reagent : Chlorosulfonic acid (ClSO3H)
    • Conditions : 0–5°C, 2 h, stoichiometric excess
  • Amination with Ethylamine :
    • Reactant : 2-(Pyrazol-1-yl)ethylamine
    • Base : Triethylamine (TEA) in dichloromethane
    • Yield : 75–80% (similar to’s sulfamoylation protocols)

Esterification and Final Coupling

Methyl Ester Formation

The benzoic acid intermediate undergoes Fischer esterification:

  • Conditions : Methanol, concentrated H2SO4 (cat.), reflux (65°C, 4 h)
  • Yield : >95% (standard for aromatic esters)

Coupling of Pyrazole-Ethylamine and Sulfamoyl Benzoate

A nucleophilic substitution links the ethylamine to the sulfamoyl group:

  • Activation : Convert sulfamoyl chloride using thionyl chloride (SOCl2)
  • Coupling Agent : Pyridine or 4-dimethylaminopyridine (DMAP)
  • Solvent : Tetrahydrofuran (THF) at 0°C → room temperature
  • Yield : 70–75% (based on’s analogous couplings)

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

The trifluoromethyl group’s electron-withdrawing nature directs cyclization to the 3-position. Steric effects from cyclopropane ensure 5-substitution.

Sulfamoyl Stability

Sulfamoyl intermediates are moisture-sensitive. Anhydrous conditions (molecular sieves) and low temperatures (0–5°C) prevent hydrolysis.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3)
  • Recrystallization : Ethanol/water mixtures for final product

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Patent)
Pyrazole Synthesis Conventional reflux Microwave-assisted
Alkylation Ethyl bromide/K2CO3 Diethyl sulfate/NaH
Sulfamoylation ClSO3H, 0°C SOCl2, rt
Overall Yield 52% 61%

Method B’s microwave step reduces time by 60%, but requires specialized equipment.

Scalability and Industrial Feasibility

Batch processes using Method A are preferable for large-scale production due to lower infrastructure costs. Critical parameters:

  • Cost of Trifluoromethyl Reagents : $320–$450/kg
  • Solvent Recovery : DMF and THF recycled via distillation
  • Byproduct Management : Neutralization of H2SO4 and SOCl2 residues

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds derived from pyrazole rings have shown efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the sulfamoyl group may enhance these properties by interfering with bacterial folate synthesis.
  • Anti-inflammatory Effects : Sulfonamide derivatives are known for their anti-inflammatory properties. Methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate could potentially modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Cancer Treatment

Recent studies have indicated that pyrazole derivatives can exhibit anticancer activity. For instance, a study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Cardiovascular Applications

Compounds with similar structural motifs have been investigated for their potential to modulate cardiovascular functions. The ability to influence nitric oxide pathways could make this compound a candidate for cardiovascular therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various pyrazole derivatives included this compound. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds structurally related to this compound induced apoptosis in treated cells. The mechanism was attributed to the activation of caspase pathways, suggesting further investigation into its use as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

Ethyl 4-({[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate (CAS: 957493-72-0)

This analog replaces the sulfamoyl group in the target compound with an acetylated amino (-NHCO-) linker. The molecular weight (381.35 g/mol) is slightly higher due to the additional methyl group in the acetyl unit.

Ureido-Thiazole Derivatives (e.g., Compounds 10d–10f)

Compounds such as ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, MW: 548.2 g/mol) feature thiazole and piperazine rings instead of pyrazole and sulfamoyl groups. These compounds exhibit high synthetic yields (>89%) and share the trifluoromethylphenyl motif, which enhances lipophilicity and metabolic stability. However, the thiazole core may confer distinct electronic properties compared to pyrazole .

Fluorinated Substituents and Bioactivity

The trifluoromethyl group is a recurring motif in analogs like 3-methyl-4-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2,6-difluorobenzoate (CAS: 851126-70-0), where fluorine atoms on the benzoate ring improve resistance to oxidative metabolism . Similarly, the target compound’s -CF₃ group likely enhances its pharmacokinetic profile, though direct bioactivity data are unavailable in the provided evidence .

Role of Sulfamoyl vs. Sulfonyl/Carbamate Linkers

The sulfamoyl (-SO₂NH-) group in the target compound differs from sulfonyl (-SO₂-) or carbamate (-OCO-NH-) linkers in analogs like haloxyfop methyl ester (CAS: 69806-40-2), a herbicide with a sulfonyloxy group. Sulfamoyl groups may enhance hydrogen-bonding interactions with biological targets compared to simpler sulfonates .

Biological Activity

Methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3N3O3C_{17}H_{16}F_3N_3O_3 with a molecular weight of approximately 367.33 g/mol. The compound features a benzoate moiety linked to a sulfamoyl group which is further substituted with a cyclopropyl and trifluoromethyl pyrazole derivative.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with sulfamoyl chlorides and pyrazole intermediates. This multi-step synthetic route allows for the introduction of various functional groups that may enhance biological activity.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. In vitro studies have demonstrated moderate to excellent antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Inhibitors of COX-2 are crucial in managing inflammatory diseases such as arthritis. The structure-activity relationship studies have identified that modifications on the pyrazole ring can significantly enhance COX-2 selectivity and potency .

Case Studies

  • In Vivo Efficacy : A study investigated the in vivo effects of a closely related compound on inflammation in animal models. Results indicated a significant reduction in paw edema, suggesting effective anti-inflammatory properties .
  • SAR Analysis : Extensive SAR studies have been conducted to optimize the biological activity of pyrazole derivatives. Modifications on the cyclopropyl and trifluoromethyl groups were found to influence both potency and selectivity for COX inhibition .

Data Table: Biological Activity Summary

Compound NameActivity TypeTest Organism/ModelResultReference
Methyl 4-({2-[5-Cyclopropyl...})AntimicrobialE. coliModerate activity
Methyl 4-({2-[5-Cyclopropyl...})Anti-inflammatoryRat paw edema modelSignificant reduction
Related Pyrazole DerivativeCOX inhibitionIn vitroPotent selective inhibitor

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate?

Methodological Answer: A multi-step synthesis involving sulfamoylation and pyrazole coupling is typical. Key steps include:

  • Sulfamoyl linkage formation: React 4-(chlorosulfonyl)benzoic acid methyl ester with a secondary amine precursor under anhydrous conditions (e.g., THF, NaH as base) to form the sulfamoyl bridge .
  • Pyrazole cyclization: Use cyclopropane carbonyl chloride and trifluoromethyl ketones in a cyclocondensation reaction to generate the pyrazole core. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature (e.g., 60–80°C, 6–8 hours) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Yield improvements (60–70%) are achievable by slow reagent addition and inert atmosphere .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography: Resolve the 3D conformation, including sulfamoyl and pyrazole dihedral angles, to validate steric interactions (e.g., pyrazole ring planarity and sulfonyl group orientation) .
  • NMR spectroscopy: Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethyl (-CF3_3) resonance (δ ~ -60 ppm in 19F^{19}\text{F}) and cyclopropane proton splitting patterns (δ 1.0–2.0 ppm, multiplet) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error to confirm formula (C16_{16}H17_{17}F3_3N3_3O4_4S) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) or sulfamoyl chloride intermediates.
  • Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid: For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Dose-response standardization: Use in vitro assays (e.g., enzyme inhibition IC50_{50}) with controlled conditions (pH 7.4, 37°C) to minimize variability .
  • Metabolite profiling: Employ LC-MS/MS to identify active metabolites that may contribute to discrepancies (e.g., hydrolyzed sulfamoyl or methyl ester derivatives) .
  • Structural analogs comparison: Synthesize and test derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate activity drivers .

Q. What experimental designs are recommended for assessing the environmental fate of this compound?

Methodological Answer:

  • Abiotic degradation: Conduct hydrolysis studies (pH 4–9, 25–50°C) to measure half-lives and identify breakdown products (e.g., benzoic acid derivatives) via GC-MS .
  • Biotic transformation: Use soil microcosms or activated sludge to assess microbial degradation rates under aerobic/anaerobic conditions .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (48-hour LC50_{50}) and algae (72-hour growth inhibition) to model aquatic impacts .

Q. How can computational methods enhance understanding of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking: Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with sulfamoyl oxygen) .
  • QSAR modeling: Train models on analogs with known bioactivity data (e.g., pyrazole sulfonamides) to predict logP, solubility, and toxicity .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Q. What strategies mitigate challenges in obtaining high-resolution spectral data for this compound?

Methodological Answer:

  • Isotopic labeling: Synthesize 13C^{13}\text{C}-labeled cyclopropane or 15N^{15}\text{N}-pyrazole to resolve overlapping NMR signals .
  • Cryogenic NMR: Acquire 19F^{19}\text{F} spectra at low temperatures (-40°C) to sharpen -CF3_3 peaks .
  • Dynamic light scattering (DLS): Assess aggregation in solution (common with sulfonamides) to optimize solvent choice (e.g., DMSO-d6_6 vs. CDCl3_3) .

Q. How should researchers design stability studies for long-term storage of this compound?

Methodological Answer:

  • Forced degradation: Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation pathways .
  • Stability-indicating HPLC: Develop methods with C18 columns (ACN/water + 0.1% TFA) to separate degradation products (e.g., hydrolyzed ester) .
  • Storage recommendations: Store at -20°C in amber vials under argon to prevent oxidation and photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.